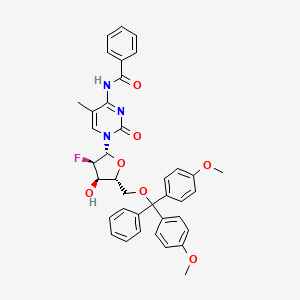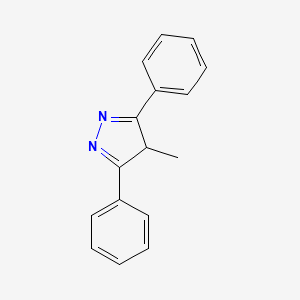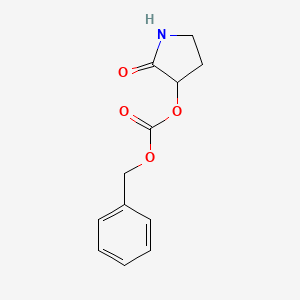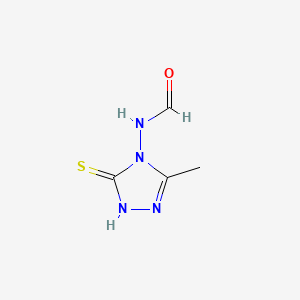![molecular formula C10H14Cl2O2 B12898997 3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one CAS No. 139595-41-8](/img/structure/B12898997.png)
3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a furan ring fused with a cyclooctane ring and two chlorine atoms attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions to form the fused ring structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like flash chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or cyano groups.
Applications De Recherche Scientifique
3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one involves its interaction with molecular targets through its functional groups. The chlorine atoms and the furan ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dichlorotetrahydrofuran: Similar in structure but lacks the cyclooctane ring.
3,3-Dichlorocyclooctane: Similar in structure but lacks the furan ring.
3,3-Dichlorooctahydrobenzofuran: Similar fused ring structure but with a benzene ring instead of a cyclooctane ring.
Uniqueness
3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one is unique due to its fused ring structure combining a furan and a cyclooctane ring, along with the presence of two chlorine atoms. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
139595-41-8 |
|---|---|
Formule moléculaire |
C10H14Cl2O2 |
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
3,3-dichloro-3a,4,5,6,7,8,9,9a-octahydrocycloocta[b]furan-2-one |
InChI |
InChI=1S/C10H14Cl2O2/c11-10(12)7-5-3-1-2-4-6-8(7)14-9(10)13/h7-8H,1-6H2 |
Clé InChI |
VNVICISXNGKSQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2C(CC1)C(C(=O)O2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)







![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)


![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
